Pilaralisib - 934526-89-3

Pilaralisib

Catalog Number: EVT-287237
CAS Number: 934526-89-3
Molecular Formula: C25H25ClN6O4S
Molecular Weight: 541.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pilaralisib (SAR245408, XL147) is an orally bioavailable, potent, and adenosine triphosphate (ATP)-competitive, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. [, ] This classification indicates its ability to inhibit all four class I PI3K isoforms (α, β, γ, and δ). [, , , ] Pilaralisib is a significant research tool in oncology due to the involvement of the PI3K pathway in various cellular processes, including cell growth, proliferation, survival, and angiogenesis, which are frequently dysregulated in cancer. [, , , ]

Future Directions
  • Overcoming Resistance: Investigating mechanisms of resistance to Pilaralisib and exploring combination therapies to enhance its efficacy. [] For example, studies suggest combining Pilaralisib with MEK inhibitors or exploring its use in conjunction with photodynamic therapy could improve treatment outcomes. [, ]
  • Biomarker Development: Identifying predictive biomarkers for response to Pilaralisib therapy. This would allow for personalized treatment approaches and improve patient outcomes by identifying those most likely to benefit from treatment. []
  • Drug Delivery Systems: Developing novel drug delivery systems to enhance its therapeutic index by improving its pharmacokinetic properties and reducing off-target effects. []
Source and Classification

Pilaralisib is classified as a selective and reversible inhibitor of the class I phosphoinositide 3-kinase family. The compound was developed by Sanofi and has undergone various phases of clinical trials to assess its efficacy and safety in patients with advanced solid tumors. The compound's mechanism involves the inhibition of the PI3K pathway, which is often activated in cancers, thus making it a significant target for cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of pilaralisib involves several key steps that are designed to yield high purity and efficiency. Although specific synthetic routes for pilaralisib were not detailed in the available literature, general methods for synthesizing similar compounds typically include:

  1. Formation of Intermediates: Initial reactions often involve the formation of key intermediates through nucleophilic substitutions or coupling reactions.
  2. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure that the final product meets purity standards.
  3. Yield Optimization: Modifications in reaction conditions (temperature, solvent systems) are crucial for maximizing yield while minimizing by-products.
Molecular Structure Analysis

Structure and Data

Pilaralisib's molecular structure features a complex arrangement typical of phosphoinositide 3-kinase inhibitors. While specific structural data was not provided in the search results, compounds within this class generally contain:

  • A central aromatic or heteroaromatic ring system.
  • Functional groups that facilitate binding to the active site of the enzyme.
  • A specific configuration that allows for interaction with the phosphoinositide binding pocket.

The detailed structural analysis typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions and Technical Details

Pilaralisib undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: Key steps may involve nucleophilic attack on electrophilic centers within precursor molecules.
  2. Coupling Reactions: These are often used to link different molecular fragments together, forming more complex structures.
  3. Deprotection Steps: If protecting groups are used during synthesis, subsequent removal is necessary to yield the final active compound.

The precise reaction conditions (temperature, catalysts, solvents) can significantly influence both yield and purity.

Mechanism of Action

Process and Data

Pilaralisib exerts its therapeutic effects primarily through the inhibition of the phosphoinositide 3-kinase pathway. This pathway is critical for various cellular processes including:

  • Cell growth
  • Proliferation
  • Survival

By inhibiting PI3K activity, pilaralisib disrupts these processes, leading to reduced tumor cell proliferation and increased apoptosis. In clinical studies, modulation of PI3K/mTOR pathways has been observed through biomarker analysis in tumor biopsies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, general properties for similar compounds include:

  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide or ethanol.
  • Stability: Typically stable under physiological conditions but may require careful handling due to potential degradation under certain conditions.

Chemical properties would include reactivity profiles relevant to its role as an inhibitor, particularly its affinity for binding to PI3K enzymes.

Applications

Scientific Uses

Pilaralisib has been investigated primarily for its potential applications in oncology:

  1. Cancer Treatment: As a PI3K inhibitor, it is explored for use in combination therapies with other anticancer agents like paclitaxel and carboplatin.
  2. Research Tool: It serves as a valuable tool in research settings to study PI3K signaling pathways and their implications in cancer biology.

Clinical trials have shown that while pilaralisib has a favorable safety profile, its efficacy as a monotherapy remains modest, prompting further exploration into combination strategies .

Chemical and Pharmacological Characterization of Pilaralisib

Structural Analysis and Molecular Properties of Pilaralisib

Pilaralisib (chemical name: 2-amino-N-[3-({3-[(2-chloro-5-methoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide) is a synthetic small-molecule inhibitor targeting phosphoinositide 3-kinase (PI3K) isoforms. Its molecular formula is C₂₅H₂₅ClN₆O₄S, with a molecular weight of 541.02 g/mol and a CAS registry number of 934526-89-3 [1] [4] [8]. The compound features a quinoxaline core linked to a chlorinated anisole moiety via a sulfonamide bridge, while the propanamide terminus includes a sterically hindered 2-amino-2-methylpropyl group that influences target binding kinetics [4] [8].

  • Key Physicochemical Properties:
  • Solubility: Exhibits poor aqueous solubility (<1 mg/mL in water or ethanol) but high solubility in dimethyl sulfoxide (DMSO; 93 mg/mL or 171.9 mM) [2] [8].
  • Thermodynamic Stability: Predicted partition coefficient (LogP) of 3.98 indicates moderate lipophilicity, influencing membrane permeability [4].
  • Spectral Identifiers: SMILES notation is COc1ccc(Cl)c(Nc2nc3ccccc3nc2NS(=O)(=O)c2cccc(NC(=O)C(C)(C)N)c2)c1, and InChIKey is QINPEPAQOBZPOF-UHFFFAOYSA-N [4] [8].

  • Target Binding Affinity:Pilaralisib acts as a reversible, ATP-competitive inhibitor of class I PI3K isoforms. Half-maximal inhibitory concentrations (IC₅₀) in cell-free assays are:

  • PI3Kγ: 23 nM
  • PI3Kδ: 36 nM
  • PI3Kα: 39 nM
  • PI3Kβ: 36 nM [2] [8]Selectivity profiling shows negligible activity against DNA-PK (IC₅₀ = 4,750 nM) and VPS34 (IC₅₀ = 6,974 nM), confirming specificity for class I PI3Ks [2].

Table 1: Molecular and Physicochemical Profile of Pilaralisib

PropertyValue
Molecular FormulaC₂₅H₂₅ClN₆O₄S
Molecular Weight (g/mol)541.02
CAS Registry Number934526-89-3
Solubility in DMSO93 mg/mL (171.9 mM)
Solubility in Water<1 mg/mL
Predicted LogP3.98
IC₅₀ (PI3Kα)39 nM

Synthesis and Optimization of Pilaralisib Polymorphs

Polymorphism significantly impacts the bioavailability and manufacturability of pilaralisib. Two primary crystalline forms have been characterized: Polymorph A (thermodynamically metastable) and Polymorph E (thermodynamically stable). The transition from capsule to tablet formulations necessitated polymorph optimization to enhance shelf-life and dissolution consistency [3] [7].

  • Polymorph-Specific Properties:
  • Polymorph A: Initially used in capsules (600 mg QD) and early tablet prototypes (400 mg QD). Exhibits higher dissolution rates but risks phase conversion during storage.
  • Polymorph E: Adopted for commercial tablets due to superior thermodynamic stability. Maintains crystallinity under accelerated storage conditions (40°C/75% RH for 6 months) without conversion [3] [7].

  • Bioequivalence Bridging:Clinical studies comparing polymorphs demonstrated that a 600 mg tablet of Polymorph E achieved plasma exposures (AUC₀–₂₄) overlapping with those of 400 mg Polymorph A tablets and 600 mg Polymorph A capsules. This equivalence allowed direct dose translation without efficacy compromises [3] [7].

Table 2: Characterization of Pilaralisib Polymorphs

PropertyPolymorph APolymorph E
Thermodynamic StateMetastableStable
Formulation UseCapsules, early tabletsCommercial tablets
Recommended Dose600 mg (capsule), 400 mg (tablet)600 mg (tablet)
Storage StabilityLimitedAccelerated conditions stable

Pharmacokinetic Profiling: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pilaralisib exhibits dose-proportional pharmacokinetics up to 200 mg, with saturation observed at higher doses due to solubility-limited absorption [5] [10].

  • Absorption and Distribution:
  • Oral Bioavailability: Peak plasma concentrations (Tₘₐₓ) occur 2–4 hours post-administration. High-fat meals reduce AUC by 16–20%, supporting fasting-state dosing [5].
  • Protein Binding: Although specific binding data are unpublished, its moderate LogP (3.98) suggests moderate plasma protein affinity [4].

  • Metabolism and Elimination:In vitro studies indicate hepatic metabolism primarily via CYP3A4, producing hydroxylated and dealkylated metabolites. No active metabolites contribute significantly to pharmacologic activity. Excretion occurs predominantly through fecal elimination (≥80%), with renal clearance accounting for <5% of unchanged drug [4] [10].

  • Drug-Drug Interactions:Coadministration with paclitaxel/carboplatin or erlotinib revealed no clinically relevant pharmacokinetic interactions, supporting combination regimens [10].

Table 3: ADME Parameters of Pilaralisib in Humans

ParameterValue
Tₘₐₓ2–4 hours
Apparent Half-life~20 hours (steady-state)
Food Effect (AUC)↓16–20% (high-fat meal)
Primary MetabolizerCYP3A4
Fecal Excretion≥80%
Renal Excretion<5% (unchanged)

Comparative Bioavailability of Capsule vs. Tablet Formulations

Formulation optimization aimed to enhance patient compliance and pharmacokinetic reliability. Key studies compared capsule (Polymorph A) and tablet (Polymorphs A and E) formulations [3] [5] [7].

  • Exposure Equivalence:
  • A 400 mg Polymorph E tablet provided mean steady-state AUC₀–₂₄ of 2,820,000 ng·h/mL, exceeding exposures from 600 mg capsules (1,930,000 ng·h/mL) and matching 400 mg Polymorph A tablets (2,653,000 ng·h/mL) [5].
  • Polymorph E tablets (600 mg QD) delivered exposures within the therapeutic window established for capsule formulations, validating their use at equivalent doses [7].

  • Pharmacodynamic Correlates:Despite exposure differences, both formulations achieved comparable suppression of PI3K pathway biomarkers (e.g., pAKT, pS6) in tumor biopsies. This confirmed bioequivalence in target engagement [5] [10].

Table 4: Bioavailability Comparison Across Formulations

FormulationDoseMean AUC₀–₂₄ (ng·h/mL)Study Design
Capsule (Polymorph A)600 mg QD1,930,000Phase I monotherapy [5]
Tablet (Polymorph A)400 mg QD2,653,000Phase I tablet study [5]
Tablet (Polymorph E)400 mg QD2,820,000Phase I tablet study [5]
Tablet (Polymorph E)600 mg QDEquivalent to 600 mg capsulePhase I polymorph E study [7]

Table 5: Nomenclature of Pilaralisib

DesignationIdentifier
Generic NamePilaralisib
Development CodesXL147, SAR245408
IUPAC Name2-amino-N-[3-({3-[(2-chloro-5-methoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-2-methylpropanamide
CAS Registry Number934526-89-3

Properties

CAS Number

934526-89-3

Product Name

Pilaralisib

IUPAC Name

2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide

Molecular Formula

C25H25ClN6O4S

Molecular Weight

541.0 g/mol

InChI

InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)

InChI Key

QINPEPAQOBZPOF-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N

Solubility

Soluble in DMSO, not in water

Synonyms

XL147; XL 147; XL-147; SAR245408; SAR-245408; SAR 245408; Pilaralisib.

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.